molecular formula C20H18N2O3S2 B381925 (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)acetamide CAS No. 181475-74-1

(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B381925
CAS No.: 181475-74-1
M. Wt: 398.5g/mol
InChI Key: QFGUEQRLTNLBFW-ATVHPVEESA-N
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Description

(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)acetamide is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a benzylidene group, a thiazolidinone ring, and an ethoxyphenylacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)acetamide typically involves the condensation of a thiazolidinone derivative with an appropriate benzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of thiazolidinone derivatives with reduced functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylidene group can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles; in solvents like dimethylformamide or dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazolidinone derivatives.

    Substitution: Benzylidene-substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)acetamide involves its interaction with various molecular targets. The compound is believed to exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ethoxyphenylacetamide moiety distinguishes it from other similar compounds, potentially leading to different biological activities and applications.

Properties

IUPAC Name

2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-ethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S2/c1-2-25-16-10-8-15(9-11-16)21-18(23)13-22-19(24)17(27-20(22)26)12-14-6-4-3-5-7-14/h3-12H,2,13H2,1H3,(H,21,23)/b17-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGUEQRLTNLBFW-ATVHPVEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=CC=C3)SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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